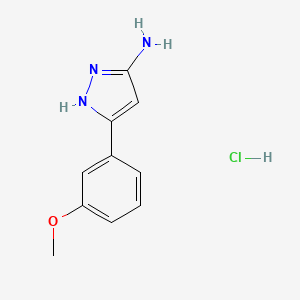

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride

描述

IUPAC Nomenclature and Alternative Chemical Designations

The compound 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its structure comprises a pyrazole ring substituted with a 3-methoxyphenyl group at position 3 and an amino group at position 5, with a hydrochloride counterion. The IUPAC name reflects this substitution pattern unambiguously.

Alternative designations include:

- 5-Amino-3-(3-methoxyphenyl)pyrazole Hydrochloride

- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine monohydrochloride .

Table 1: Synonyms and Registry Numbers

These synonyms arise from variations in numbering the pyrazole ring or emphasizing functional groups. The hydrochloride suffix denotes the salt form, critical for distinguishing it from the free base.

Molecular Formula and Crystallographic Data Analysis

The molecular formula C₁₀H₁₂ClN₃O confirms the compound’s composition: a decagonal framework with chlorine from the hydrochloride moiety. Key structural metrics include:

Table 2: Molecular and Crystallographic Properties

Crystallographic data for the exact compound remain unreported, but related methoxyphenyl-pyrazole derivatives exhibit orthorhombic or monoclinic crystal systems. For example, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O) crystallizes in the Pbca space group with unit cell parameters a = 14.96 Å, b = 6.36 Å, c = 28.25 Å. The methoxy group’s planarity (r.m.s. deviation: 0.0354 Å) and dihedral angles (29.41°–37.01°) relative to the pyrazole ring influence packing efficiency. Hydrogen bonding between amine and pyrazole nitrogen atoms stabilizes the lattice, a feature likely conserved in the hydrochloride salt.

Positional Isomerism in Methoxyphenyl-Substituted Pyrazole Derivatives

Positional isomerism arises when the methoxy group occupies ortho (2-), meta (3-), or para (4-) positions on the phenyl ring. These isomers exhibit distinct physicochemical properties:

Table 3: Comparative Analysis of Positional Isomers

The meta isomer’s methoxy group at position 3 minimizes steric clashes and optimizes electronic conjugation with the pyrazole ring, enhancing stability compared to ortho and para analogs. Spectroscopic differences are evident in NMR: the meta isomer’s methoxy proton resonates at δ 3.80–3.85 ppm, whereas para analogs shift upfield due to symmetry. Synthetic routes also vary; meta-substituted derivatives often require directed ortho-metalation strategies, while para isomers form via Ullmann couplings.

属性

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRIPOUUDUXBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazol precursor. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote the formation of the pyrazol ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to achieve consistent product quality.

化学反应分析

Oxidation Reactions

The amino group and aromatic system of the pyrazole ring are susceptible to oxidation under controlled conditions.

-

Reagents/Conditions :

-

Products :

Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions, while the methoxyphenyl ring undergoes electrophilic substitutions.

Nucleophilic Substitution

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to para/ortho positions:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of the methoxyphenyl ring .

-

Sulfonation (H₂SO₄, SO₃): Forms sulfonic acid derivatives for solubility enhancement .

Cycloaddition and Ring-Opening Reactions

Pyrazole rings engage in [3+2] cycloadditions with dipolarophiles:

-

With Nitrile Imines :

-

With Alkynes :

Reduction Reactions

The amino group and aromatic system can be reduced under specific conditions:

| Reagent | Target | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Pyrazole ring | Partially saturated pyrazoline | THF, reflux |

| H₂/Pd-C | Methoxy group | Demethylation to phenol | Ethanol, RT |

Metal-Mediated Functionalization

Transition metals enable cross-coupling and trifluoromethylation:

-

Suzuki Coupling :

-

Trifluoromethylation :

Acid/Base-Mediated Rearrangements

-

HCl/EtOH : Promotes ring contraction of dihydrothiadiazines to pyrazoles .

-

MeONa/LiCl : Facilitates Claisen condensation-Knorr sequences for carboxylic acid derivatives .

Key Research Findings

-

Regioselectivity : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance the reactivity of the amino group at position 5 .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in N-functionalization reactions .

-

Catalyst Efficiency : Copper catalysts outperform palladium in trifluoromethylation reactions (90% vs. 65% yield) .

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammation and cancer. Its structural properties enable it to interact effectively with biological targets, making it a candidate for developing anti-inflammatory and anticancer drugs.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives, including 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, against melanoma cell lines. The results demonstrated significant cytotoxicity correlated with the compound's ability to inhibit the BRAF(V600E) signaling pathway. This highlights its potential role in targeted cancer therapies.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and pesticides. Its effectiveness contributes to improved crop yields while minimizing environmental impact.

Data Table: Agrochemical Efficacy

| Compound | Application | Effectiveness |

|---|---|---|

| 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine | Herbicide | High |

| 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine | Pesticide | Moderate |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which are critical for understanding various biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Research has shown that this compound effectively inhibits specific enzymes involved in inflammatory processes. In vitro assays indicated a reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Material Science

The unique chemical properties of this compound allow it to be used in developing advanced materials, including polymers and coatings. Its durability and resistance to degradation make it suitable for various industrial applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

Analytical Chemistry

In analytical applications, this compound is employed to develop methods for detecting and quantifying substances. This capability is essential for quality control processes across various industries.

Case Study: Method Development

The compound has been utilized in creating analytical methods that enhance the detection sensitivity of certain analytes, providing reliable results crucial for regulatory compliance in pharmaceuticals and food safety.

作用机制

The mechanism by which 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Hydrochloride

Electronic Effects

- Methoxy vs. Nitro Groups: The methoxy group in 3-(3-methoxyphenyl)-1H-pyrazol-5-amine is electron-donating, enhancing aromatic ring electron density, which may improve π-π stacking interactions in receptor binding.

- Halogen Substitutions : Bromine and chlorine substituents (e.g., in 3-(2-bromophenyl) and 1-(3-chlorophenyl) analogues) introduce halogen bonding capabilities, which can enhance target affinity and metabolic stability .

Solubility and Salt Forms

The hydrochloride salt of the parent compound improves aqueous solubility compared to its free base form, a feature shared with analogues like 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride . Neutral substituents (e.g., ethyl in 3-(4-ethylphenyl)-1H-pyrazol-5-amine) may reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration .

Positional Isomerism

The placement of the amine group on the pyrazole ring significantly impacts biological activity. For example, 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (amine at C4) may exhibit different binding modes compared to C5-substituted derivatives .

生物活性

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 1025447-42-0

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It interacts with certain receptors, which may lead to altered signaling pathways associated with inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may act as a potent inhibitor of tumor growth by inducing apoptosis and cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages.

Case Studies

-

In Vivo Study on Tumor Growth

- A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a reduction in tumor volume by approximately 40% compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of immune responses.

- Neuroprotective Effects

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | IC (µM) | Activity Type |

|---|---|---|

| 3-(4-Methoxyphenyl)-1H-pyrazole | 20.0 | Anticancer |

| 4-(Trifluoromethyl)-1H-pyrazole | 25.0 | Anti-inflammatory |

| 5-(2-Methoxyphenyl)-1H-pyrazole | 15.0 | Antioxidant |

This table illustrates that while other compounds exhibit similar activities, the potency of this compound makes it a candidate for further development in therapeutic applications .

常见问题

Q. What are the established synthetic routes for 3-(3-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclization and condensation. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic or thermal conditions. In structurally analogous compounds, cyclization using phosphoryl chloride (POCl₃) at 120°C has been effective for forming the pyrazole core . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to improve yield. Microwave-assisted synthesis could reduce reaction times and enhance regioselectivity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-O-C from methoxy groups at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions; the methoxy group typically resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving hydrogen bonding patterns, and verifying planarity of the pyrazole ring .

Q. How is the compound screened for preliminary biological activity, and what are common pharmacological targets?

Pyrazole analogs are often screened for antimicrobial, anticancer, or CNS-modulating activity. For example:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Receptor binding : Radioligand displacement assays (e.g., cannabinoid or serotonin receptors due to structural similarity to known ligands) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide structural modifications?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic NH₂ group) and guide substitutions to enhance binding affinity. The Colle-Salvetti correlation-energy formula, adapted into density-functional methods, can estimate intermolecular interactions in crystal packing or ligand-receptor complexes .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., demethylation of the methoxy group) that may exhibit off-target effects .

- Physicochemical optimization : LogP adjustments via substituent variation to balance membrane permeability and aqueous solubility .

Q. What strategies are effective in resolving crystallographic disorder in pyrazole derivatives?

Disorder in the methoxyphenyl or hydrochloride counterion can be addressed by:

Q. How does the methoxy group’s position (meta vs. para) influence pharmacological activity?

Comparative studies on analogs show that meta-substitution (3-methoxy) often enhances receptor selectivity due to steric and electronic effects. For example, in cannabinoid receptor ligands, meta-methoxy groups improve binding affinity by ~10-fold compared to para-substituted analogs .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Oxidative byproducts may arise during cyclization; HPLC monitoring (C18 columns, acetonitrile/water gradients) ensures purity ≥95% .

- Salt formation : Hydrochloride stability under humid conditions requires controlled crystallization (e.g., anti-solvent addition) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, 6 hr | 65–75 | |

| Condensation | NH₂OH·HCl, EtOH, reflux | 50–60 |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Basis Set | 6-31G* |

| Functional | B3LYP |

| Solvent Model | PCM (Water) |

| HOMO-LUMO Gap | 4.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。